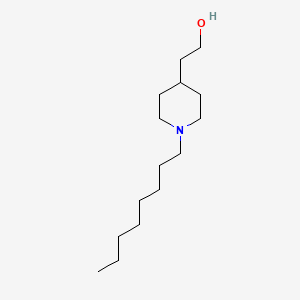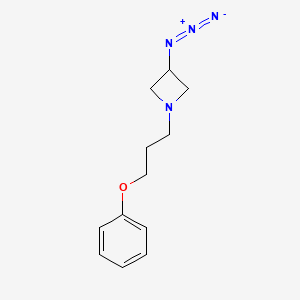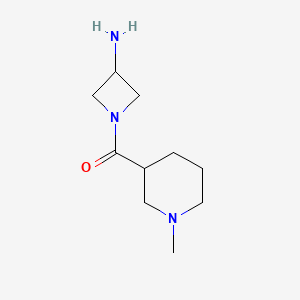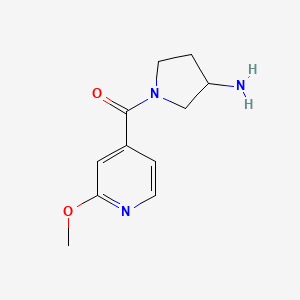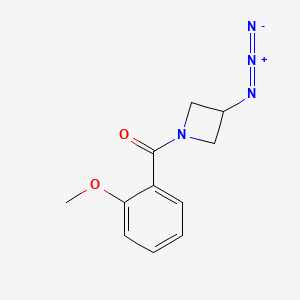![molecular formula C11H11Cl2NO2 B1489146 1-[(2,4-二氯苯基)甲基]氮杂环丁烷-3-羧酸 CAS No. 1343441-18-8](/img/structure/B1489146.png)
1-[(2,4-二氯苯基)甲基]氮杂环丁烷-3-羧酸
描述
Molecular Structure Analysis
The molecular structure of “1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid” involves an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . The azetidine ring is substituted with a carboxylic acid group and a 2,4-dichlorophenylmethyl group.科学研究应用
有机合成应用
氮杂环丙烷和氮杂环丁烷衍生物因其在有机合成中的用途而被广泛研究。例如,Alves 等人。(2000) 证明 2-(2,6-二氯苯基)-2H-氮杂丙烯-3-羧酸甲酯可用作芳香杂环的有效烷基化剂,从而产生新的氮杂丙烯酯。这一发现强调了氮杂环丙烷和氮杂环丁烷衍生物在促进复杂有机反应中的潜力,包括从带有 α-羰基取代基的杂环合成吡咯并咪唑 (Alves 等人,2000)。
生物活性
对作为脯氨酸类似物的氮杂环丁烷-2-羧酸及其衍生物的研究提供了对脯氨酸代谢和蛋白质构象研究的见解。Verbruggen 等人。(1992) 制备了比活性足以在拟南芥和大肠杆菌中进行吸收和掺入研究的氮杂环丁烷-2-羧酸,展示了氮杂环丁烷衍生物在生物研究中的实用性 (Verbruggen 等人,1992)。
材料科学
在材料科学中,将氮杂环丁烷基团引入聚合物提供了开发自固化体系的创新方法。Wang 等人。(2006) 合成了含氮杂环丁烷的化合物 3-氮杂环丁基丙醇,并将其引入聚氨酯预聚物中。这导致了自固化的水性聚氨酯分散体,突出了氮杂环丁烷衍生物在创造具有增强性能的新型材料中的潜力 (Wang 等人,2006)。
作用机制
Target of Action
It is known that compounds with a pyrrolidine ring, which is similar to the azetidine ring in the given compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, azetidine derivatives have been shown to bind with glycine receptors, affecting neurotransmission processes . The compound’s interaction with enzymes involved in peptide synthesis highlights its potential in pharmaceutical applications . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neurotransmission and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . It also influences gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes. These interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and immune response modulation . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . It also affects metabolic flux by altering the activity of key enzymes in biosynthetic and catabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the compound’s potential impact on metabolic health.
Transport and Distribution
The transport and distribution of 1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound in certain tissues, affecting its bioavailability and activity. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be targeted to particular organelles, such as the nucleus or mitochondria, by post-translational modifications or targeting signals . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-9-2-1-7(10(13)3-9)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHAHALWHVFFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









